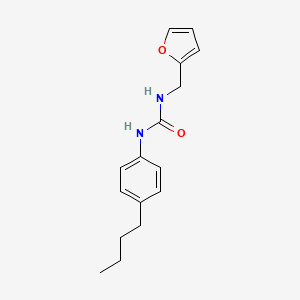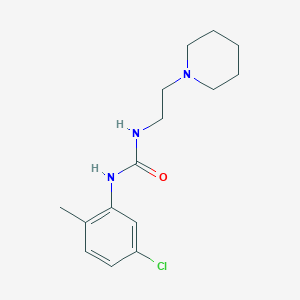
1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a unique combination of a butyl-substituted phenyl group and a furan ring connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 4-butylaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Butylphenyl)-3-(furan-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(4-Butylphenyl)-3-(furan-2-yl)urea: Lacks the methyl group on the furan ring, which may affect its reactivity and biological activity.
1-(4-Butylphenyl)-3-(thiophen-2-ylmethyl)urea: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
1-(4-Butylphenyl)-3-(pyridin-2-ylmethyl)urea: Features a pyridine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-5-13-7-9-14(10-8-13)18-16(19)17-12-15-6-4-11-20-15/h4,6-11H,2-3,5,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSARDPNNWSJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5287970.png)

![4-hydroxy-4-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5287978.png)
![1-{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5287979.png)
![{5-[2-(4-chlorophenyl)-4-morpholinyl]-5-oxopentyl}amine hydrochloride](/img/structure/B5287987.png)
![Methyl 5-(dimethylcarbamoyl)-2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5288003.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5288011.png)
![2,8-dimethyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5288018.png)
![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzoyl)-3-piperidinecarboxylic acid](/img/structure/B5288040.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5288042.png)

![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B5288055.png)
![1-isobutyryl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B5288057.png)
![1-(2,2-dimethoxyethyl)-4-[(methylthio)acetyl]piperazine](/img/structure/B5288061.png)
